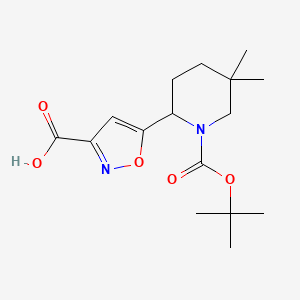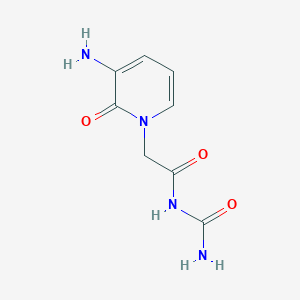
2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a pyridine ring substituted with an amino group and an oxo group, along with a carbamoylacetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit interesting biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino and oxo groups. The final step involves the formation of the carbamoylacetamide moiety.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Functional Groups: The amino group can be introduced via nitration followed by reduction, while the oxo group can be introduced through oxidation reactions.
Formation of Carbamoylacetamide Moiety: This step typically involves the reaction of the pyridine derivative with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the pyridine ring.
Condensation: The carbamoylacetamide moiety can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biochemistry: It can serve as a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism by which 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets might include kinases, proteases, or ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a carbamoyl group.
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a carbamoyl group.
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a carbamoyl group.
Uniqueness
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide is unique due to the presence of the carbamoylacetamide moiety, which can influence its reactivity and biological activity. This moiety can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for certain biological targets.
Eigenschaften
Molekularformel |
C8H10N4O3 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
2-(3-amino-2-oxopyridin-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C8H10N4O3/c9-5-2-1-3-12(7(5)14)4-6(13)11-8(10)15/h1-3H,4,9H2,(H3,10,11,13,15) |
InChI-Schlüssel |
CPYRJIRUXROXHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C(=C1)N)CC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


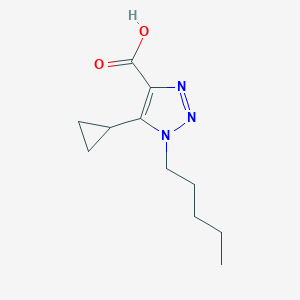

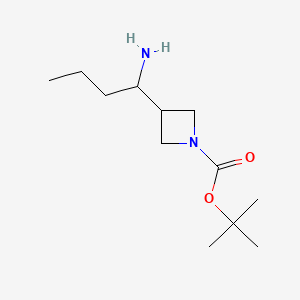


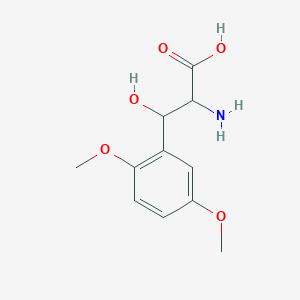
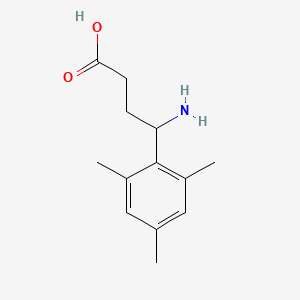
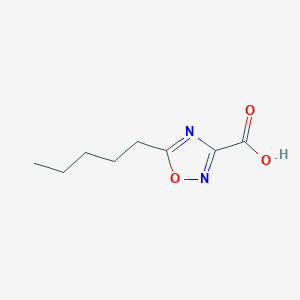
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)




